1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Hammett analysis substituent effects ylide electronics

1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56893-07-3) is a stabilized phosphorane (Wittig reagent) belonging to the (aroylmethylene)triphenylphosphorane class. It is characterized by a 3-chlorobenzoyl group conjugated to the ylidic carbon, with the molecular formula C₂₆H₂₀ClOP and a molecular weight of 414.86 g/mol.

Molecular Formula C26H20ClOP
Molecular Weight 414.9 g/mol
CAS No. 56893-07-3
Cat. No. B12887270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
CAS56893-07-3
Molecular FormulaC26H20ClOP
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H20ClOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H
InChIKeyWPNJRYMMFLDFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56893-07-3) Technical Baseline for Procurement Decisions


1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56893-07-3) is a stabilized phosphorane (Wittig reagent) belonging to the (aroylmethylene)triphenylphosphorane class [1]. It is characterized by a 3-chlorobenzoyl group conjugated to the ylidic carbon, with the molecular formula C₂₆H₂₀ClOP and a molecular weight of 414.86 g/mol . This compound serves as a versatile C-C bond-forming reagent in olefination chemistry and as a ligand precursor in coordination chemistry . Its defining structural feature is the meta-chloro substituent on the aroyl ring, which distinguishes it from the more widely available unsubstituted parent (CAS 859-65-4) and para-chloro isomer (CAS 1777-56-6) .

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one


Generic substitution among (aroylmethylene)triphenylphosphoranes is not scientifically valid because the position of the chloro substituent on the aroyl ring fundamentally alters the phosphorane’s electronic environment, crystallographic packing, and resultant reactivity profile. The meta-chloro isomer (σₘ ≈ 0.37) exerts a stronger electron-withdrawing inductive effect at the ylidic carbon compared to the para-chloro isomer (σₚ ≈ 0.23), while avoiding the direct resonance delocalization possible in the para position [1][2]. These electronic differences translate into distinct ylide nucleophilicity, Wittig reaction diastereoselectivity (E/Z ratios), and metal coordination behavior that cannot be replicated by the unsubstituted or para-substituted analogues [3]. The following quantitative evidence demonstrates that the meta-chloro substitution pattern confers measurable differentiation critical for scientific selection.

Quantitative Evidence Guide: 1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one Procurement Justification


Meta-Chloro vs. Para-Chloro Isomer: Differential Electron-Withdrawing Effect Governed by Hammett σ Constants

The meta-chloro substituent in 1-(3-chlorophenyl)-2-(triphenylphosphoranylidene)ethan-1-one exerts a measurably stronger electron-withdrawing inductive effect (σₘ = 0.37) on the ylidic carbon than the para-chloro substituent in its isomer 1-(4-chlorophenyl)-2-(triphenylphosphoranylidene)ethan-1-one (σₚ = 0.23), as established by standard Hammett substituent constants [1]. This ~60% larger σ value predicts a correspondingly greater reduction in ylide electron density at the reactive carbon center, which directly influences nucleophilicity and the activation barrier for [2+2] cycloaddition with carbonyl electrophiles [2]. The meta position precludes direct resonance interaction between the chloro lone pair and the carbonyl π-system, ensuring the electronic effect is predominantly inductive rather than resonance-mediated, in contrast to the para isomer where through-conjugation is geometrically possible [3].

Hammett analysis substituent effects ylide electronics Wittig reactivity

Crystal Structure Evidence: Meta-Chloro Isomer Exhibits Distinct Solid-State Packing vs. Para-Chloro Isomer

Single-crystal X-ray diffraction data are available for the para-chloro isomer 1-(4-chlorophenyl)-2-(triphenylphosphoranylidene)ethan-1-one (CAS 1777-56-6): monoclinic space group C2/c with unit-cell parameters a = 16.6184(9) Å, b = 10.9196(6) Å, c = 23.5465(12) Å, β = 100.366(4)°, Z = 8, V = 4203.2(4) ų [1]. The crystal structure of the meta-chloro isomer (CAS 56893-07-3) has been reported in the Cambridge Structural Database with a different space group (P2₁/c) and unit-cell dimensions, reflecting the altered molecular dipole and steric profile imposed by the meta-substitution pattern [2][3]. The para isomer crystallizes with the chloro substituent oriented away from the phosphorus center, whereas the meta-substitution forces a different overall molecular conformation that affects intermolecular C–H···O and C–H···π interactions in the lattice [1].

X-ray crystallography solid-state structure polymorph prediction crystal engineering

Meta-Substitution Directs Regiochemical Outcomes in Wittig Olefination with Unsymmetrical Anhydrides vs. Para and Unsubstituted Analogues

In Wittig condensations of (aroylmethylene)triphenylphosphoranes with 3-substituted phthalic anhydrides, the regiochemical outcome is governed by the electronic nature of the aroyl substituent on the phosphorane [1]. The meta-chloro substituent (σₘ = 0.37) preferentially directs nucleophilic attack to the less hindered carbonyl of the anhydride through a dominant inductive effect, yielding a different regioisomeric ratio compared to phosphoranes bearing para-substituents (σₚ = 0.23) or the unsubstituted benzoyl group (σ = 0.00) [1][2]. Competition experiments with substituted benzaldehydes have established that phosphorane substituent effects follow a Hammett correlation with ρ ≈ −0.6 per substituent on the ylide, confirming that increased electron withdrawal reduces nucleophilicity and alters selectivity [3].

regioselectivity Wittig olefination cyclic anhydrides stabilized phosphoranes

Differential Metal Coordination Behavior: Meta-Chloro Ylide Forms Structurally Distinct Hg(II) Complexes vs. Para-Chloro and Unsubstituted Analogues

The (aroylmethylene)triphenylphosphorane scaffold can coordinate to soft metal centers via either the ylidic carbon (C-coordination) or the carbonyl oxygen (O-coordination), with the coordination mode being sensitive to the electronic character of the aroyl substituent [1]. The unsubstituted benzoylmethylenetriphenylphosphorane (CAS 859-65-4) reacts with HgCl₂ and HgI₂ to form centrosymmetric dimeric complexes [(Ph₃PCHCOC₆H₅)·HgX₂]₂, characterized by single-crystal X-ray analysis, in which the ylide coordinates exclusively through the ylidic carbon [1]. The enhanced electron withdrawal at the carbonyl oxygen in the meta-chloro derivative (σₘ = 0.37 vs. σ = 0.00) is predicted to shift the ambidentate coordination preference, potentially enabling O-coordination modes that are inaccessible with the electron-rich unsubstituted parent [1][2][3].

coordination chemistry phosphorus ylide ligands mercury(II) complexes C-coordination vs. O-coordination

Optimal Application Scenarios for 1-(3-Chlorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one Based on Differentiation Evidence


Wittig Olefination Requiring Enhanced E-Selectivity Through Inductive Ylide Deactivation

In the stereoselective synthesis of (E)-α,β-unsaturated ketones, the stronger electron-withdrawing effect of the meta-chloro substituent (σₘ = 0.37 vs. σₚ = 0.23 for the para isomer) deactivates the ylidic carbon toward nucleophilic addition, promoting thermodynamic control in the Wittig [2+2] cycloaddition/reversion sequence [1]. This electronic deactivation favors formation of the thermodynamically more stable (E)-oxaphosphetane intermediate over the kinetically favored (Z)-isomer, leading to higher E/Z ratios in the product olefin compared to reactions employing the more electron-rich unsubstituted ylide (σ = 0.00) [2]. This scenario is particularly valuable in natural product total synthesis and pharmaceutical intermediate manufacturing where olefin geometry directly impacts downstream biological activity or further synthetic transformations [3].

Synthesis of 3-Substituted Benzofurans via Regioselective Intramolecular Wittig Cyclization

(Benzoylmethylene)triphenylphosphoranes serve as key intermediates in the one-pot synthesis of 3-benzoyl-2-phenylbenzofurans through intramolecular acylation/thermal cyclization cascades [1]. The meta-chloro substituent provides a unique electronic signature that influences the regiochemical outcome when two non-equivalent acylation sites are present. Under Wittig conditions, the chloro-substituted phosphoranes allow the simultaneous preparation of two regioisomeric 3-acyl benzofurans, with the meta-chloro derivative predicted to favor a different regioisomeric ratio compared to the para-chloro or unsubstituted variants, based on the differential inductive effect operating through the aromatic ring [1][2]. This regiochemical differentiation is directly exploitable by medicinal chemistry teams synthesizing benzofuran-based CB1 antagonist libraries or other bioactive heterocyclic scaffolds [2].

Development of Ambidentate Ylide Ligands for Tunable Metal Coordination Geometries

The meta-chloro-substituted phosphorane offers a tunable ambidentate ligand platform for transition-metal and heavy-metal coordination chemistry. The enhanced electrophilicity at the carbonyl oxygen, driven by the meta-chloro inductive effect (σₘ = 0.37), is predicted to expand the accessible coordination modes (C-coordination, O-coordination, or bridging μ-C,O modes) relative to the unsubstituted parent, which coordinates exclusively through the ylidic carbon with Hg(II) [1][2]. This electronic tuning enables the rational design of Hg(II), Pd(II), and Cu(I) complexes with predetermined geometries (linear, square-planar, or tetrahedral) by selecting the appropriate aroyl substituent on the phosphorane ligand [2][3]. Such control is directly relevant to the development of ylide-based catalysts, antimicrobial metal complexes, and metal-organic supramolecular assemblies [3].

Precursor for (3-Chlorophenyl)alkynylphosphonium Salts via Intramolecular Triphenylphosphine Oxide Elimination

1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethan-1-one serves as a direct precursor to (3-chlorophenyl)alkynyltriphenylphosphonium salts through acylation of methanediylidene(triphenylphosphorane) with 3-chlorobenzoyl chloride followed by thermal elimination of triphenylphosphine oxide in refluxing toluene [1][2]. This transformation provides access to arylalkynylphosphonium salts in yields of 56–71%, with the 3-chlorophenyl substitution pattern being carried through the entire synthetic sequence intact [1]. The resulting alkynylphosphonium salts are versatile intermediates for further derivatization and are not readily accessible through alternative routes. The meta-chloro substitution is retained in the final phosphonium product, distinguishing this synthon from analogues derived from the para-chloro or unsubstituted benzoyl chlorides [1][3].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.